5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical compound with the empirical formula C8H4ClIN2O2 and a molecular weight of 322.49 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)c1c(Cl)c(I)nc2[nH]ccc12
. This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A method for synthesizing pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, has been developed from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which could be applicable to the synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Toja et al., 1986).
- Functionalization Techniques : Research on the functionalization of various pyridine derivatives, including chloro-, bromo-, and iodo-substituted compounds, suggests potential methods for modifying this compound (Cottet et al., 2004).
Applications in Drug Synthesis
- Antibacterial Activity : Certain pyrrolopyridine compounds have demonstrated antibacterial activity in vitro, which might be relevant for exploring the potential of this compound in this context (Toja et al., 1986).
Derivative Synthesis
- Heterocyclic Derivatives : The synthesis of various heterocyclic structures, including those containing pyrrolopyridine systems, could potentially be applied to this compound for creating novel compounds (Alekseyev et al., 2017).
Polymer Synthesis and Functional Materials
- Multidentate Agents and Polymers : Functionalization studies of pyrrolopyridines, such as introducing amino groups and creating podant-type compounds, suggest potential applications in developing multidentate agents and polymers using this compound (Minakata et al., 1992).
Photophysical Properties
- Substituent Effects on Fluorescence : The synthesis of pyrazolopyridine annulated heterocycles and their fluorescence properties could inform research on the photophysical properties of this compound derivatives (Patil et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVWSMYWJTPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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